molecular formula C13H18FN3O5 B607388 ETX0282 CAS No. 2209871-83-8

ETX0282

Cat. No.: B607388
CAS No.: 2209871-83-8
M. Wt: 315.3014
InChI Key: OMNVFPBGXYKTDB-UTLUCORTSA-N
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Description

ETX0282 is an orally bioavailable prodrug of the diazabicyclooctane β-lactamase inhibitor ETX1317. It is designed to combat multidrug-resistant Gram-negative bacterial infections by inhibiting class A, C, and D serine β-lactamases. These enzymes are responsible for a significant portion of antibiotic resistance in bacteria, making this compound a crucial development in the fight against resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: ETX0282 is synthesized from the hydroxyurea intermediate 37 through alkylation with intermediates 26 and 27. The active compound ETX1317 is then prepared from 22 by saponification with lithium hydroxide, yielding a 63% conversion rate .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the hydroxyurea intermediate, followed by controlled alkylation and saponification processes. These steps are optimized for high yield and purity, ensuring the compound’s efficacy and safety for clinical use .

Chemical Reactions Analysis

Types of Reactions: ETX0282 undergoes several key reactions, including:

    Hydrolysis: Conversion of the prodrug this compound to the active compound ETX1317.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.

Major Products:

Scientific Research Applications

ETX0282 has several significant applications in scientific research:

    Chemistry: Used as a model compound for studying β-lactamase inhibition and resistance mechanisms.

    Biology: Investigated for its effects on bacterial cell wall synthesis and integrity.

    Medicine: Developed as a potential oral therapy for multidrug-resistant and carbapenem-resistant Enterobacterales infections.

    Industry: Utilized in the development of new antibiotics and β-lactamase inhibitors

Mechanism of Action

ETX0282 exerts its effects by inhibiting class A, C, and D serine β-lactamases. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics, allowing them to target and kill resistant bacteria. The molecular targets include the active sites of the β-lactamases, where this compound forms stable complexes, preventing the enzymes from hydrolyzing the antibiotics .

Comparison with Similar Compounds

Uniqueness of ETX0282: this compound stands out due to its oral bioavailability and broad-spectrum activity against multiple classes of β-lactamases. Its prodrug form allows for convenient oral administration, making it a promising candidate for outpatient therapy and reducing the need for intravenous treatments .

Properties

CAS No.

2209871-83-8

Molecular Formula

C13H18FN3O5

Molecular Weight

315.3014

IUPAC Name

isopropyl (R)-2-(((1R,2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate

InChI

InChI=1S/C13H18FN3O5/c1-6(2)21-12(19)10(14)22-17-9-5-16(13(17)20)8(11(15)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H2,15,18)/t8-,9+,10+/m1/s1

InChI Key

OMNVFPBGXYKTDB-UTLUCORTSA-N

SMILES

CC(C)OC([C@@H](F)ON1[C@](C2)([H])C(C)=C[C@H](C(N)=O)[N@@]2C1=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ETX0282;  ETX 0282;  ETX 0282; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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